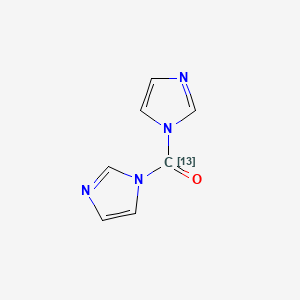

ジ(イミダゾール-1-イル)(113C)メタノン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Di(imidazol-1-yl)(113C)methanone” is also known as "1,1’-Carbonyldi(1H-imidazole)" . It is a white crystalline solid and acts as a coupling agent for peptide synthesis . It is a more environmentally friendly alternative to highly toxic insidious poison phosgene .

Synthesis Analysis

“Di(imidazol-1-yl)(113C)methanone” can be prepared straightforwardly by the reaction of phosgene with four equivalents of imidazole under anhydrous conditions . The side product, imidazolium chloride, and solvent are removed to result in the crystalline product . An alternative precursor, 1-(trimethylsilyl)imidazole, requires more preparative effort but has the advantage that the coproduct, trimethylsilyl chloride, is volatile .

Molecular Structure Analysis

The molecular formula of “Di(imidazol-1-yl)(113C)methanone” is C7H6N4O . Its InChI code is 1S/C7H7N5/c8-7(11-3-1-9-5-11)12-4-2-10-6-12/h1-6,8H .

Chemical Reactions Analysis

“Di(imidazol-1-yl)(113C)methanone” is mainly employed to convert amines into amides, carbamates, ureas . It can also be used to convert alcohols into esters . The formation of amide is promoted by “Di(imidazol-1-yl)(113C)methanone”. Although the reactivity of “Di(imidazol-1-yl)(113C)methanone” is less than acid chlorides, it is more easily handled and avoids the use of thionyl chloride in acid chloride formation, which can cause side reactions .

Physical And Chemical Properties Analysis

“Di(imidazol-1-yl)(113C)methanone” appears as a white fine powder . It reacts with water . Its molar mass is 162.152 g·mol−1 .

科学的研究の応用

治療の可能性

イミダゾールは、ジ(イミダゾール-1-イル)(113C)メタノンのコア構造であり、幅広い化学的および生物学的特性を持っています . イミダゾールの誘導体は、抗菌、抗マイコバクテリア、抗炎症、抗腫瘍、抗糖尿病、抗アレルギー、解熱、抗ウイルス、抗酸化、抗アメーバ、駆虫、抗真菌、および潰瘍形成活性など、さまざまな生物活性を示します .

抗菌の可能性

イミダゾールを含む化合物は、S. aureus、B. subtilis、およびE. coli に対して抗菌活性を示しています。

MOF配位子

ジ(イミダゾール-1-イル)(113C)メタノンは、金属有機構造体(MOF)の調製に使用できます . MOFは、金属イオンまたはクラスターが有機配位子に配位して、1次元、2次元、または3次元の構造を形成する化合物のクラスです .

抗精神病薬の合成

ジ(イミダゾール-1-イル)(113C)メタノンは、げっ歯類における潜在的な抗精神病作用を有するセロトニンおよびドーパミン受容体に対するマルチターゲット配位子であるPZ-1190の合成に使用されてきました .

D3Rバイトピック配位子の合成

ジ(イミダゾール-1-イル)(113C)メタノンは、D3Rバイトピック配位子の調製に使用されてきました . これらの配位子は、潜在的な治療用途について研究されています .

作用機序

Target of Action

Di(imidazol-1-yl)(113C)methanone, also known as 1,1’-CarbonyldiiMidazole-13C, is an organic compound that primarily targets amines and alcohols . It is often used for the coupling of amino acids for peptide synthesis and as a reagent in organic synthesis .

Mode of Action

The compound interacts with its targets through a process known as acylation . In this process, it converts amines into amides, carbamates, ureas, and alcohols into esters . The formation of amide is promoted by 1,1’-CarbonyldiiMidazole-13C . Although the reactivity of 1,1’-CarbonyldiiMidazole-13C is less than acid chlorides, it is more easily handled and avoids the use of thionyl chloride in acid chloride formation, which can cause side reactions .

Biochemical Pathways

The primary biochemical pathway affected by 1,1’-CarbonyldiiMidazole-13C is the peptide synthesis pathway . The compound facilitates the formation of peptide bonds, with CO2 formation as a driving force . This process is crucial in the synthesis of proteins, which are essential for numerous biological functions.

Pharmacokinetics

It’s important to note that the compound is a solid at room temperature and reacts with water . This suggests that its bioavailability may be influenced by factors such as solubility and stability in aqueous environments.

特性

IUPAC Name |

di(imidazol-1-yl)(113C)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O/c12-7(10-3-1-8-5-10)11-4-2-9-6-11/h1-6H/i7+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFKFTWBEEFSNDU-CDYZYAPPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)C(=O)N2C=CN=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C=N1)[13C](=O)N2C=CN=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20747288 |

Source

|

| Record name | Di(1H-imidazol-1-yl)(~13~C)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181517-09-9 |

Source

|

| Record name | Di(1H-imidazol-1-yl)(~13~C)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-{[2-(4-methoxyphenyl)ethyl]amino}acetate](/img/no-structure.png)

![(2Z,4E)-5-[(1S,6S)-1-hydroxy-2,6-dimethyl-4-oxo-6-(trideuteriomethyl)cyclohex-2-en-1-yl]-3-methylpenta-2,4-dienoic acid](/img/structure/B595763.png)

![7-Bromo-2-methyloxazolo[4,5-c]pyridine](/img/structure/B595773.png)